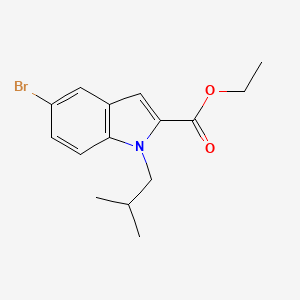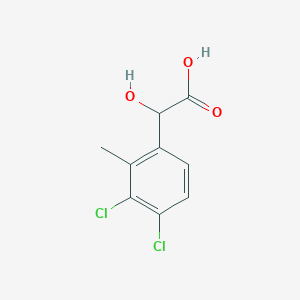
1-(Cyclopentyloxy)-4-ethynylbenzene
説明
1-(Cyclopentyloxy)-4-ethynylbenzene (abbreviated as COEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. COEB belongs to the family of alkynyl-ether derivatives, which are known for their diverse biological and pharmacological activities.
科学的研究の応用
Ruthenium-Catalyzed Cyclization
- Study : Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes via a 1,5-hydrogen shift of ruthenium-vinylidene intermediates
- Insight : This research discusses catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, forming 1-substituted-1H-indene and 1-indanone products, which could be relevant to the study of 1-(Cyclopentyloxy)-4-ethynylbenzene (Odedra, Datta, & Liu, 2007).
- Study : Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction
- Insight : This study demonstrates the palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives, potentially relevant for the synthesis and functionalization of this compound (Hu et al., 2018).
- Study : Synthesis and Characterization of 1,3,5-Tri(p-chlorophenyl)benzene
- Insight : This research involves the cyclotrimerization of p-chloro-ethynylbenzene to produce 1,3,5-Tri(p-chlorophenyl)benzene, providing insights into reactions that might be applicable to this compound (Li-ming, 2008).
- Study : Platinum and ruthenium chloride-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes
- Insight : This study explores cycloisomerization of 1-alkyl-2-ethynylbenzenes, which could be relevant for understanding the behavior of similar compounds like this compound (Tobisu, Nakai, & Chatani, 2009).
- Study : Designing of Push-Pull Chromophores with Tunable Electronic and Luminescent Properties using Urea as Electron Donor
- Insight : The study focuses on urea-functionalized 4-ethynylbenzenes, leading to the creation of 1,1,4,4-tetracyanobuta-1,3-dienes based push-pull chromophores, potentially relevant to the modification of this compound (Dar et al., 2019).
- Study : Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H⋯O supramolecular synthon
- Insight : This research discusses the crystal structures of para-substituted ethynylbenzene derivatives, which is crucial for understanding the crystal engineering aspects of this compound (Dai et al., 2004).
- Study : Microwave-assisted photooxidation of sulfoxidesThese studies highlight the versatility of ethynylbenzene derivatives in catalysis, synthesis, crystal engineering, and photochemical applications, which can be extended to understanding the applications of this compound in scientific research.
- Insight : This study explores the use of ethynylbenzene as a photosensitizer in microwave-assisted photoreaction, which could be a novel application area for this compound (Matsukawa et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-cyclopentyloxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h1,7-10,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQMKNKDWSPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)




![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)




